molecular formula C31H32O9 B12436311 2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose

2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose

Cat. No.: B12436311
M. Wt: 548.6 g/mol
InChI Key: IYJZHGSSURCAAP-LSZMOXLZSA-N
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Description

2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose is a derivative of D-galactopyranose, a monosaccharide. This compound is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, and a trityl group at the 6 position. It is commonly used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose typically involves the protection of the hydroxyl groups of D-galactopyranose. The trityl group is introduced at the 6-position, followed by acetylation at the 2, 3, and 4 positions. The reaction conditions often include the use of acetic anhydride and a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose involves its interaction with specific molecular targets. The acetyl and trityl groups play a crucial role in modulating the compound’s reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biochemical pathways, including those involved in carbohydrate metabolism .

Comparison with Similar Compounds

2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C31H32O9

Molecular Weight

548.6 g/mol

IUPAC Name

[(2R,3S,4S,5R)-4,5-diacetyloxy-6-hydroxy-2-(trityloxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C31H32O9/c1-20(32)37-27-26(40-30(35)29(39-22(3)34)28(27)38-21(2)33)19-36-31(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26-30,35H,19H2,1-3H3/t26-,27+,28+,29-,30?/m1/s1

InChI Key

IYJZHGSSURCAAP-LSZMOXLZSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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